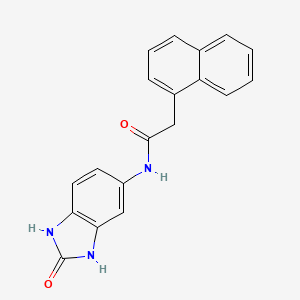![molecular formula C12H10F4N2O B5760699 2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol](/img/structure/B5760699.png)
2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methyl group and a tetrafluoroethyl group, attached to a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tetrafluoroethyl group: This step involves the reaction of the pyrazole intermediate with a tetrafluoroethylating agent, such as 1,1,2,2-tetrafluoroethane, under controlled conditions.
Attachment to the phenol moiety: The final step involves coupling the substituted pyrazole with a phenol derivative, often using a coupling reagent like a phosphine or a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydroquinone.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Applications De Recherche Scientifique
2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses. For example, its potential anti-inflammatory activity may involve the inhibition of key enzymes in the inflammatory pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether
- 1,1,2,2-Tetrafluoroethyl Methyl Ether
- 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-Trifluoroethyl Ether
Uniqueness
2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol is unique due to the presence of both a pyrazole ring and a phenol moiety, which confer distinct chemical and biological properties. The tetrafluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[2-methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2O/c1-18-8(7-4-2-3-5-9(7)19)6-10(17-18)12(15,16)11(13)14/h2-6,11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMWBWUILUOXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(C(F)F)(F)F)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B5760620.png)

![4-benzyl-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B5760636.png)
![2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5760657.png)


![Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B5760669.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5760683.png)


![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)
![2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B5760713.png)

![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
